Bienvenue dans la boutique en ligne BenchChem!

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate

Medicinal Chemistry Scaffold Hopping Conformational Analysis

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8, molecular formula C₁₃H₂₁NO₄, MW 255.31 g/mol) is a conformationally constrained bicyclic building block featuring a 2-azabicyclo[4.1.0]heptane core—a cyclopropane-fused piperidine scaffold with the nitrogen atom at the bridgehead (2-position). The compound bears two chemically differentiated carboxylate groups: an acid-labile N-tert-butoxycarbonyl (Boc) protecting group at N-2 and a methyl ester at C-1, enabling orthogonal deprotection strategies during multi-step synthesis.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 2106477-57-8
Cat. No. B6301548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
CAS2106477-57-8
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3
InChIKeyMTYIZWZZJUYXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8): Core Structural Identity and Procurement-Relevant Baseline


2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8, molecular formula C₁₃H₂₁NO₄, MW 255.31 g/mol) is a conformationally constrained bicyclic building block featuring a 2-azabicyclo[4.1.0]heptane core—a cyclopropane-fused piperidine scaffold with the nitrogen atom at the bridgehead (2-position) [1]. The compound bears two chemically differentiated carboxylate groups: an acid-labile N-tert-butoxycarbonyl (Boc) protecting group at N-2 and a methyl ester at C-1, enabling orthogonal deprotection strategies during multi-step synthesis . It is classified under organic compounds as an alpha amino acid ester derivative, with a computed XLogP3-AA of 1.8, topological polar surface area of 55.8 Ų, and zero hydrogen bond donors, placing it in physicochemical space characteristic of CNS-penetrant fragment-like building blocks [1]. The compound is supplied as a white solid at ≥97% purity (typical vendor specification), with documented hazardous properties including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation); it is intended exclusively for research and development use as a pharmaceutical intermediate, not for human or veterinary application .

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8): Why Generic Substitution Within the Azabicycloheptane Class Is Not Possible


Within the broader azabicyclo[4.1.0]heptane dicarboxylate family, three critical structural variables preclude generic interchange: (i) the regioisomeric position of the nitrogen atom (2-aza vs. 3-aza vs. 7-aza), which dictates both the electronic character of the basic amine and the topology of derivatization vectors; (ii) the nature and orthogonality of the two ester protecting groups, which govern the sequence and selectivity of downstream synthetic manipulations; and (iii) the presence or absence of substitution on the cyclopropane ring, which alters ring-strain energy and conformational bias . The 2-aza regioisomer positions the nitrogen at the fusion bridgehead, creating a tertiary amine embedded within a constrained bicyclic framework—a geometry fundamentally distinct from the 3-aza isomer where the nitrogen resides within the six-membered ring [1]. Furthermore, the specific orthogonal pairing of an acid-cleavable Boc carbamate (N-2) with a base/nucleophile-cleavable methyl ester (C-1) in this compound is not replicated in close analogs such as the 2,5-dicarboxylate variants (ester at ring carbon 5) or analogs lacking one of the two orthogonal protecting groups [2]. Substitution with a non-specific azabicycloheptane building block will alter both the synthetic sequence feasibility and the three-dimensional vector orientation of the final elaborated product. Each piece of evidence below quantifies these differentiation dimensions.

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8): Product-Specific Quantitative Differentiation Evidence


Regioisomeric Scaffold Differentiation: 2-Aza vs. 3-Aza Bridgehead Nitrogen Topology

The 2-azabicyclo[4.1.0]heptane scaffold of the target compound places the nitrogen at the bridgehead fusion position, creating a tertiary amine where the nitrogen lone pair is oriented along a vector distinct from that of the 3-aza regioisomer (nitrogen within the six-membered ring). This topological difference has been exploited in patent literature to access different pharmacophoric space: 2-aza derivatives are claimed as dual orexin-1/orexin-2 receptor antagonists (US 9,174,977), while 3-aza derivatives are claimed as monoamine reuptake inhibitors (WO2010130672A1) [1][2]. The target compound's regiospecific scaffold directly maps onto the core structure required for the 2-azabicyclo[4.1.0]heptane orexin antagonist series, where the bridgehead nitrogen serves as a key hydrogen bond acceptor [1].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Orthogonal Deprotection Strategy: N-Boc vs. C-1 Methyl Ester Differential Cleavage Conditions

The target compound is distinguished by the presence of two chemically orthogonal carboxylate protecting groups: an acid-labile tert-butyl carbamate (Boc) at N-2 and a base/nucleophile-labile methyl ester at C-1. This contrasts with the closest structural analog, 2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate, where both esters are located on ring carbon positions and the second ester is an ethyl ester rather than a methyl ester . The Boc group is cleaved under acidic conditions (TFA or HCl/dioxane) while the methyl ester remains stable; conversely, the methyl ester can be selectively hydrolyzed under basic conditions (LiOH, NaOH) without affecting the Boc group, or selectively reduced (LiBH₄, DIBAL-H) in the presence of the carbamate . This orthogonal pairing enables sequential, chemoselective functionalization at two distinct positions without protection/deprotection crossover.

Synthetic Methodology Protecting Group Strategy Multi-Step Synthesis

Conformational Restraint: Cyclopropane-Fused Piperidine vs. Flexible Piperidine Scaffolds

The fused cyclopropane ring in the 2-azabicyclo[4.1.0]heptane core imposes significant conformational restriction on the piperidine ring, locking it into a specific three-dimensional geometry. In cyclopropane, the strain energy is approximately 27 kcal/mol (113 kJ/mol), and when fused to a piperidine, this strain restricts the conformational flexibility of the six-membered ring, reducing the number of accessible low-energy conformers compared to an unconstrained N-Boc-piperidine-2-carboxylate [1]. The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.846, indicating a highly three-dimensional saturated scaffold compared to flat aromatic building blocks [2]. This conformational pre-organization is a documented strategy for enhancing target binding affinity through reduced entropic penalty upon binding.

Conformational Analysis Drug Design Scaffold Rigidity

Cyclopropane Ring Strain as a Synthetic Diversification Handle for Ring-Expansion Chemistry

The embedded cyclopropane ring in the target compound, with a strain energy of ~27 kcal/mol, serves as a latent reactive handle for controlled ring-expansion reactions. When appropriately activated (e.g., via N-deprotection followed by quaternization, or via halogenation at the cyclopropane), the strained three-membered ring undergoes regioselective opening to generate seven-membered azepane derivatives—a transformation that has been demonstrated for 2-azabicyclo[4.1.0]heptane systems in the asymmetric total synthesis of meptazinol and related azepane-containing pharmaceuticals [1]. This contrasts with non-strained piperidine building blocks such as N-Boc-pipecolic acid methyl ester, which cannot undergo analogous ring expansion. The cyclopropane ring-opening is regioselective: nucleophilic attack at the bridgehead carbon yields azepane products, while attack at the methylene bridge yields substituted piperidines, providing divergent access to two distinct heterocyclic scaffolds from a single building block .

Synthetic Methodology Ring Expansion Azepane Synthesis

Vendor-Documented Purity, Price per Gram, and Lead Time as Procurement Differentiation

Available vendor data enables a direct procurement comparison between the target compound and its closest commercially available isomer, O2-tert-butyl O1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate (CAS 1824447-44-0). Both compounds share the identical molecular formula (C₁₃H₂₁NO₄, MW 255.31) and protecting group combination, but differ in the bicyclic ring system: [4.1.0] (cyclopropane-fused piperidine) vs. [2.2.1] (norbornane-type). The target compound ([4.1.0] scaffold) is offered at ≥97% purity by multiple independent vendors including AChemBlock (Cat. P46240), Fluorochem (F614183), and Aladdin Scientific (O631673), with prices for 100 mg ranging from $313.90 (Aladdin) to $350 (AChemBlock) to £390 (Fluorochem, ~$495) . The [2.2.1] isomer (CAS 1824447-44-0) is available from Leyan at 98% purity for comparable pricing, but sourcing alternatives are fewer . MDL number MFCD30745381 is assigned to the target compound, enabling reliable cross-vendor identification.

Chemical Procurement Building Block Sourcing Quality Specifications

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate (CAS 2106477-57-8): Evidence-Backed Research and Industrial Application Scenarios


Dual Orexin Receptor Antagonist Lead Optimization Using the 2-Aza Scaffold

The 2-azabicyclo[4.1.0]heptane core of this building block maps directly onto the scaffold claimed in US Patent 9,174,977 for dual orexin-1/orexin-2 receptor antagonists [1]. A medicinal chemistry team pursuing orexin receptor modulation for sleep disorders or addiction indications would select this specific building block over the 3-aza regioisomer because the bridgehead nitrogen geometry is essential for the pharmacophoric interaction pattern described in the patent SAR. The orthogonal Boc/methyl ester protection enables sequential elaboration: the C-1 methyl ester can be hydrolyzed and coupled to amine-containing fragments (A-ring in patent Formula I), while the N-Boc group can be deprotected in a subsequent step for attachment of the Q-substituent heteroaryl group. Using a 3-aza building block would direct synthesis toward an incompatible pharmacophoric series and necessitate complete re-optimization of the lead.

Conformationally Constrained Fragment Library Design for FBDD Campaigns

With an Fsp³ of 0.846, a topological polar surface area of 55.8 Ų, and XLogP3 of 1.8 [1], this building block occupies three-dimensional chemical space highly desirable for fragment-based drug discovery (FBDD). Its conformationally locked bicyclic scaffold, imposed by the fused cyclopropane ring , provides a pre-organized geometry that reduces entropic penalty upon target binding compared to flexible piperidine-based fragments. In an FBDD campaign screening against CNS targets, where ligand efficiency and three-dimensionality are critical selection criteria, this building block offers a structurally differentiated starting point that flexible N-Boc-piperidine carboxylates cannot replicate. The orthogonal protection further allows rapid parallel derivatization at two vectors for fragment growing/linking strategies.

Divergent Azepane/Piperidine Library Synthesis via Strain-Release Ring Expansion

The cyclopropane ring strain energy (~27 kcal/mol) in the 2-azabicyclo[4.1.0]heptane core provides a thermodynamically driven handle for controlled ring expansion to access azepane products, as demonstrated in the synthesis of meptazinol and related 3,3-disubstituted azepanes [1]. A medicinal chemistry or process chemistry group can exploit this reactivity to generate both piperidine and azepane analogs from a single building block by controlling cyclopropane activation conditions: N-deprotection followed by quaternization/halogenation triggers regioselective ring opening, yielding either substituted piperidines (attack at methylene bridge) or azepanes (attack at bridgehead). This divergent strategy reduces overall synthetic step count compared to constructing azepane and piperidine libraries separately from non-strained building blocks, which would require independent multi-step syntheses for each scaffold class.

Multi-Step Pharmaceutical Intermediate with Supply Chain Redundancy

For process chemistry and CRO/CDMO organizations requiring reliable, multi-source supply of a key intermediate for pharmaceutical synthesis, this compound offers documented availability from at least three independent vendors (AChemBlock, Fluorochem, Aladdin) at ≥97% purity [1][2], with pricing transparency across the 100 mg to 1 g scale. The MDL identifier MFCD30745381 enables unambiguous cross-referencing. The compound's storage condition (0-8 °C, as white solid) and established hazard classification (GHS07, H302/H315/H319/H335) allow standard laboratory handling procedures. The multi-vendor availability ensures supply chain resilience—a critical factor for programs transitioning from discovery (mg scale) to preclinical development (g to multi-g scale). The structurally analogous [2.2.1] isomer (CAS 1824447-44-0) lacks equivalent multi-vendor redundancy [3], making it a riskier procurement choice for long-term development programs.

Quote Request

Request a Quote for 2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.